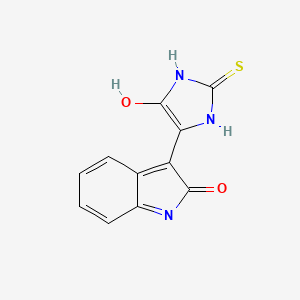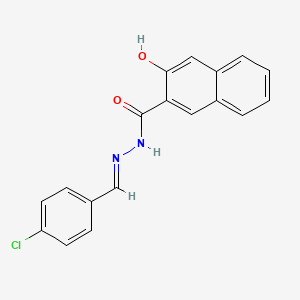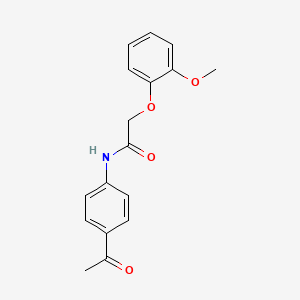![molecular formula C16H20N2O4S2 B5525674 4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide" often involves multi-step chemical reactions, including functional group transformations and coupling reactions. For example, the synthesis of α,β-unsaturated N-methoxy-N-methylamides from phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide demonstrates a method for homologating alkyl halides to achieve compound variations (Beney, Boumendjel, & Mariotte, 1998). This provides insight into the type of chemical strategies that might be employed in the synthesis of our target compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including the analysis of their electronic and steric configurations, is crucial for understanding their reactivity and properties. Studies on compounds such as "N-((4-aminophenyl)sulfonyl)benzamide" using density functional theory (DFT) highlight the importance of molecular optimizations and vibrational frequency analyses in characterizing these molecules (FazilathBasha, Khan, Muthu, & Raja, 2021).
Chemical Reactions and PropertiesSulfonamides undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, reactions involving the nucleophilic addition of sulfur atoms to carbene or carbonyl groups can lead to the formation of β-sulfanyl enamides (Miura, Fujimoto, Funakoshi, & Murakami, 2015). These reactions are indicative of the type of chemical behavior that may be expected from "4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide."
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The detailed analysis of crystal structures and hydrogen bonding in sulfonamides provides insights into their stability and solubility characteristics (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Chemical Properties Analysis
The chemical properties of sulfonamides, including their reactivity towards various reagents and conditions, can be studied through their transformation and reductive transformations. For instance, the preparation and transformations of β-sulfonyl enamines into different functional groups highlight the reactive nature of these compounds and their potential for further chemical modifications (Michael, de Koning, Malefetse, & Yillah, 2004).
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- 4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide and similar compounds have been explored in the synthesis of various chemical compounds. For instance, Beney et al. (1998) reported the preparation of phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, a compound useful for homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds (Beney, Boumendjel, & Mariotte, 1998).
Anticancer Evaluation
- Some derivatives of this compound have shown potential in anticancer research. Ravichandiran et al. (2019) synthesized and evaluated the cytotoxic activity of certain phenylaminosulfanyl-1,4-naphthoquinone derivatives against human cancer cell lines, demonstrating significant cytotoxic activity (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Inhibition of Carbonic Anhydrases
- The compound's derivatives have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. Supuran et al. (2013) prepared and tested three aromatic sulfonamides, including derivatives of 4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide, which exhibited nanomolar inhibitory concentrations against different carbonic anhydrase isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Proton Exchange Membranes
- In the field of materials science, specifically for proton exchange membranes in fuel cells, derivatives of this compound have been utilized. Kim, Robertson, and Guiver (2008) described the synthesis of a new sulfonated side-chain grafting unit, used in the production of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, showcasing its applicability in fuel cell technology (Kim, Robertson, & Guiver, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-4-18(5-2)24(20,21)12-10-15(23-11-12)16(19)17-13-8-6-7-9-14(13)22-3/h6-11H,4-5H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBDZBMHDDXOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)
![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)
![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)




![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)
![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)